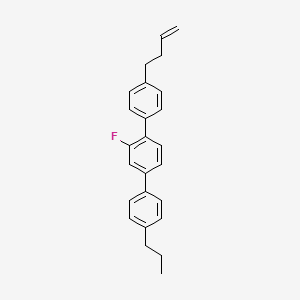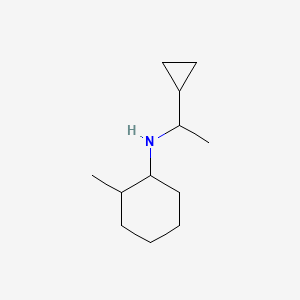
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is an organic compound characterized by a cyclopropyl group attached to an ethyl chain, which is further connected to a cyclohexane ring substituted with a methyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a cyclization reaction, often involving a Grignard reagent.
Introduction of Methyl and Amine Groups: The methyl group is introduced via alkylation, and the amine group is added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing catalysts to enhance reaction efficiency and yield. Common industrial methods include:
Catalytic Hydrogenation: To introduce the amine group.
High-Pressure Reactions: To facilitate the formation of the cyclopropyl group and cyclohexane ring.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, alcohols.
Reduction Products: Secondary amines, hydrocarbons.
Substitution Products: Various substituted amines and cyclohexane derivatives.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the cyclohexane ring and methyl substitution.
2-Methylcyclohexanamine: Contains the cyclohexane ring and amine group but lacks the cyclopropyl group.
N-Ethylcyclohexanamine: Similar structure but with an ethyl group instead of the cyclopropyl group.
Uniqueness
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is unique due to the combination of its cyclopropyl group, cyclohexane ring, and methyl substitution, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H23N |
|---|---|
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-9-5-3-4-6-12(9)13-10(2)11-7-8-11/h9-13H,3-8H2,1-2H3 |
Clave InChI |
GJXSAVAROOVANN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NC(C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)

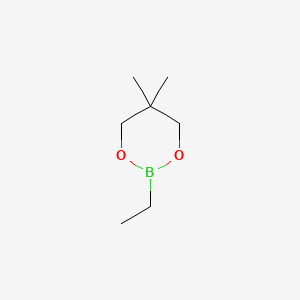
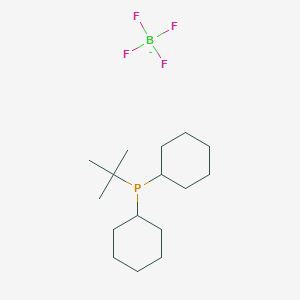
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)

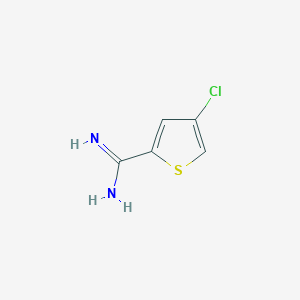

![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)
